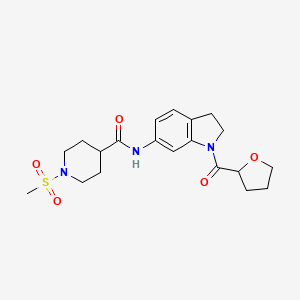

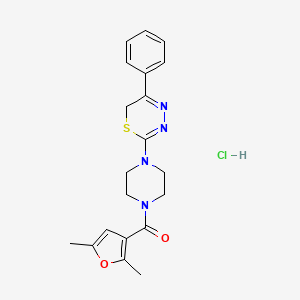

1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H27N3O5S and its molecular weight is 421.51. The purity is usually 95%.

BenchChem offers high-quality 1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry Analysis

The study by Qin (2002) focuses on a compound with structural similarity to 1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide, examining its mass spectrometry (MS) characteristics. The research highlights the amide bond cleavage and gas-phase rearrangement of the compound under low-energy collision-induced dissociation, proposing a mechanism for the observed mass spectral fragmentation patterns. This work provides insights into the analytical techniques used for characterizing similar compounds (X. Qin, 2002).

Synthesis of Piperidine Derivatives

Back and Nakajima (2000) describe a synthesis approach for piperidine derivatives, including methods that could potentially be applied to the synthesis of 1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide. Their work outlines a new route for creating piperidines, pyrrolizidines, indolizidines, and quinolizidines, showcasing the versatility of these synthetic methods in producing complex nitrogen-containing heterocycles (T. G. Back & K. Nakajima, 2000).

Anticancer Potential

Madácsi et al. (2013) explored a series of piperidine-fused aromatic sulfonamides, demonstrating their potential in inducing oxidative stress and cytotoxic effects in cancer cells. This research suggests that compounds structurally related to 1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide could have applications in cancer treatment by targeting oxidative stress pathways (Ramóna Madácsi et al., 2013).

Anti-inflammatory Agents

Gangapuram and Redda (2006) synthesized a series of compounds that included 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamide, highlighting the process of creating potential anti-inflammatory agents. These findings provide a foundation for developing new medications targeting inflammation, with structural elements similar to the compound of interest (Madhavi Gangapuram & K. Redda, 2006).

Enantioseparation Techniques

Zhou et al. (2010) investigated the enantioseparation of a basic active pharmaceutical ingredient (API) and its neutral intermediate, demonstrating techniques that could be applied to separate enantiomers of compounds like 1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide. Their work emphasizes the importance of chiral separation in the pharmaceutical industry, ensuring the purity and efficacy of drugs (Lili Zhou et al., 2010).

properties

IUPAC Name |

1-methylsulfonyl-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S/c1-29(26,27)22-9-6-15(7-10-22)19(24)21-16-5-4-14-8-11-23(17(14)13-16)20(25)18-3-2-12-28-18/h4-5,13,15,18H,2-3,6-12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWMPWCHEOUESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methylsulfonyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)

![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)

![1-(2-hydroxyethyl)-5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2388471.png)